molecular formula C13H22O2 B1265142 (2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid

(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid

Cat. No. B1265142
M. Wt: 210.31 g/mol
InChI Key: OILLDIIQDQVGSY-RXUIJTJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid is a natural product found in Xylaria polymorpha with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cross-Metathesis Approach: A (2E,4E)-7-hydroxy-2,4-dienoic acid was prepared stereoselectively from (S)-2-methyl-3-trityloxypropanal through a three-step sequence, including Brown’s asymmetric crotylboration and olefin cross-metathesis, for the synthesis of the macrodiolide antibiotic elaiolide (Morita & Kuwahara, 2007).
  • Synthesis of Dienamides and Dienoates: A method was developed to transform terminal 1,3-dienes to (E)-2-phenylsulfonyl 1,3-dienes, leading to the creation of 2,4-dienoic amides and esters (Plobeck & Baeckvall, 1991).

Biological Applications

  • Histone Deacetylase Inhibition: Some (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, synthesized as described, are potent inhibitors of histone deacetylase, significantly increasing potency compared to other analogues (Marson et al., 2004).
  • Gravitropism Inhibition in Plants: The compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) was found to be a selective inhibitor of root gravitropic bending in lettuce radicles, highlighting the importance of the (2Z,4E) diene unit (Shindo et al., 2020).

New Compounds Discovery

  • Isolation from Fungi: A new fatty acid, (2E,4E,6S)-6-hydroxydeca-2,4-dienoic acid, was isolated from the gorgonian-derived fungus Xylaria sp., demonstrating potential in cytotoxic and antibacterial activities (Sun et al., 2017).

properties

Product Name

(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2E,4E)-4,6,8-trimethyldeca-2,4-dienoic acid

InChI

InChI=1S/C13H22O2/c1-5-10(2)8-12(4)9-11(3)6-7-13(14)15/h6-7,9-10,12H,5,8H2,1-4H3,(H,14,15)/b7-6+,11-9+

InChI Key

OILLDIIQDQVGSY-RXUIJTJXSA-N

Isomeric SMILES

CCC(C)CC(C)/C=C(\C)/C=C/C(=O)O

Canonical SMILES

CCC(C)CC(C)C=C(C)C=CC(=O)O

synonyms

4,6,8-trimethyl-2,4-decadienoic acid
xylarinic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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